1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile
Overview
Description
1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile (1-B4TPPC) is an organic compound belonging to the class of piperidine derivatives. It is a highly versatile compound with a wide range of applications in the fields of scientific research, pharmaceuticals, and biochemistry. 1-B4TPPC is an important starting material for the synthesis of many other compounds, including drugs and other active ingredients. It is also widely used in laboratory experiments and as a reagent in various biochemical and physiological studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile involves the reaction of p-toluidine with benzyl cyanide to form 1-benzyl-4-(p-toluidino)piperidine, which is then reacted with acetic anhydride and sodium cyanide to form the final product, 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile.
Starting Materials
p-toluidine, benzyl cyanide, acetic anhydride, sodium cyanide
Reaction
Step 1: p-toluidine is reacted with benzyl cyanide in the presence of a catalyst such as palladium on carbon to form 1-benzyl-4-(p-toluidino)piperidine., Step 2: 1-benzyl-4-(p-toluidino)piperidine is then reacted with acetic anhydride and sodium cyanide in the presence of a base such as triethylamine to form 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile., Step 3: The final product is purified by recrystallization or column chromatography.
Mechanism Of Action
1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile is an organic compound with a wide range of applications in the fields of scientific research, pharmaceuticals, and biochemistry. It is a highly reactive compound and its reactivity is due to its piperidine ring structure. This ring structure is able to form hydrogen bonds with other molecules, allowing it to interact with other molecules and thus catalyze reactions.
Biochemical And Physiological Effects
1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile has been used in various biochemical and physiological studies. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant and neuroprotective effects. In addition, 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile has been used in the synthesis of various polymers, which have been used in the treatment of various diseases, such as cancer and HIV/AIDS.
Advantages And Limitations For Lab Experiments
1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile is a highly versatile compound with a wide range of applications in the fields of scientific research, pharmaceuticals, and biochemistry. It is a highly reactive compound and its reactivity is due to its piperidine ring structure, which allows it to form hydrogen bonds with other molecules and thus catalyze reactions. However, 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile is also highly toxic and should be handled with caution in laboratory experiments.
Future Directions
1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile has a wide range of applications in the fields of scientific research, pharmaceuticals, and biochemistry. In the future, it could be used to synthesize new drugs, polymers, and other organic compounds. It could also be used to develop new methods for drug delivery and targeted therapy. In addition, 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile could be used to create new materials for medical devices and implants. Furthermore, 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile could be used to develop new methods for detecting and treating diseases, such as cancer and HIV/AIDS. Finally, it could be used to create new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile is widely used in scientific research due to its high reactivity and low toxicity. It is used as a starting material for the synthesis of many other compounds, including drugs and other active ingredients. It is also used in laboratory experiments and as a reagent in various biochemical and physiological studies. 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has also been used in the synthesis of a variety of organic compounds, including polymers and dyes.
properties
IUPAC Name |
1-benzyl-4-(4-methylanilino)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-17-7-9-19(10-8-17)22-20(16-21)11-13-23(14-12-20)15-18-5-3-2-4-6-18/h2-10,22H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDUIUJRLUPBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242771 | |
Record name | 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile | |
CAS RN |
972-19-0 | |
Record name | 4-[(4-Methylphenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=972-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002693818 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-(p-toluidino)piperidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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